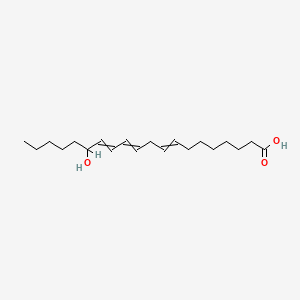

15(S)-Hetre

Beschreibung

Historical Context of Eicosanoid Discovery and 15(S)-HETrE Identification

The journey to understanding this compound is rooted in the broader history of eicosanoid research, which began in the 1930s with the discovery of prostaglandins (B1171923) in human seminal plasma. nih.gov These biologically active lipids were later found to be derived from 20-carbon polyunsaturated fatty acids. A pivotal moment in this field was the characterization of the essential fatty acids in the late 1920s and early 1930s. nih.gov By 1964, it was established that the "classical" eicosanoids were biosynthesized from arachidonic acid. nih.gov The discovery of other eicosanoids, such as the potent platelet aggregator thromboxane (B8750289) A2 and its antagonist prostacyclin, followed in the 1970s. nih.gov In 1979, a new metabolic pathway leading to the synthesis of leukotrienes was identified, further expanding the eicosanoid family and their known biological activities, including their role in allergic bronchoconstriction. nih.gov It was within this expanding landscape of lipid mediators that this compound, a metabolite of DGLA, was identified as a product of the 15-lipoxygenase pathway.

Overview of Dihomo-γ-Linolenic Acid (DGLA) Metabolism and the 15-Lipoxygenase Pathway

Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 polyunsaturated fatty acid that serves as a precursor to a distinct set of eicosanoids. DGLA can be metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which leads to the formation of series 1 prostaglandins (e.g., PGE₁), and the lipoxygenase (LOX) pathway.

The 15-lipoxygenase (15-LOX) pathway is of particular importance in the context of this compound. This enzyme catalyzes the insertion of molecular oxygen into DGLA, leading to the formation of the hydroperoxy intermediate, 15-hydroperoxyeicosatrienoic acid (15-HpETrE). This unstable intermediate is then rapidly reduced to the more stable hydroxy fatty acid, this compound. caymanchem.com This metabolic conversion is a key step in generating a bioactive lipid mediator with unique signaling properties.

Significance of this compound as a Bioactive Lipid Mediator

This compound is recognized as a significant bioactive lipid mediator with a range of cellular effects. One of its notable functions is the inhibition of the 5-lipoxygenase (5-LO) pathway, which is responsible for the production of pro-inflammatory leukotrienes. caymanchem.com In human polymorphonuclear leukocytes (PMNL), this compound has been shown to inhibit 5-LO with an IC₅₀ value of 4.6 µM. caymanchem.com

Furthermore, research has demonstrated the anti-proliferative effects of this compound. Studies on human prostate cancer cells have shown that this compound can suppress cell growth. ebi.ac.uk This effect is, at least in part, attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. nih.gov For instance, this compound has been found to upregulate the expression of the transcription factor AP-1 and modulate the levels of apoptotic proteins such as Bcl-2 and caspase-3. nih.gov

| Biological Effect | Experimental System | Key Finding |

|---|---|---|

| Inhibition of 5-Lipoxygenase | Human Polymorphonuclear Leukocytes (PMNL) | IC₅₀ value of 4.6 µM |

| Suppression of Cell Proliferation | Human Prostatic Adenocarcinoma Cells | Inhibited cellular growth |

| Modulation of Apoptosis | Guinea Pig Epidermal Hyperproliferation Model | Suppressed Bcl-2 and elevated caspase-3 expression |

| Regulation of Transcription Factors | Guinea Pig Epidermal Hyperproliferation Model | Upregulated epidermal AP-1 expression |

Research Paradigms in this compound Investigation

The investigation of this compound's biological functions employs a variety of research models, spanning from in vitro cellular assays to in vivo animal studies.

In Vitro Models:

Human Polymorphonuclear Leukocytes (PMNL): These cells are used to study the inhibitory effects of this compound on the 5-lipoxygenase pathway. caymanchem.com

Human Prostatic Adenocarcinoma Cell Lines (LNCaP and PC-3): These cancer cell lines serve as models to investigate the anti-proliferative and pro-apoptotic effects of this compound. ebi.ac.uk

Washed Human Platelets: This system is utilized to examine the impact of this compound on platelet aggregation in response to various agonists. researchgate.net

In Vivo Models:

Guinea Pig Epidermal Hyperproliferation Model: Topical application of agents that induce skin hyperplasia allows for the study of this compound's effects on cell proliferation and apoptosis in a living organism. nih.gov

Transgenic Mouse Models: Mice overexpressing human 15-lipoxygenase-1 (h15-LO-1) are used to investigate the in vivo functions of 15-LO-1 metabolites, including those derived from DGLA. nih.gov

These research paradigms have been instrumental in elucidating the metabolic pathways, cellular targets, and potential physiological and pathophysiological roles of this compound.

| Research Paradigm | Model System | Area of Investigation |

|---|---|---|

| In Vitro | Human Polymorphonuclear Leukocytes (PMNL) | Enzyme inhibition (5-Lipoxygenase) |

| In Vitro | Human Prostatic Adenocarcinoma Cells (LNCaP, PC-3) | Cancer cell proliferation and metabolism |

| In Vitro | Washed Human Platelets | Platelet aggregation |

| In Vivo | Guinea Pig Epidermal Hyperproliferation Model | Skin cell proliferation, apoptosis, and gene expression |

| In Vivo | Transgenic Mice (overexpressing h15-LO-1) | Vascular function and in vivo metabolite effects |

Structure

3D Structure

Eigenschaften

IUPAC Name |

15-hydroxyicosa-8,11,13-trienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKXMNDGTWTNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation Pathways of 15 S Hetre

Precursor Substrate Utilization: Dihomo-γ-Linolenic Acid (DGLA)

The primary precursor for the biosynthesis of 15(S)-HETrE is Dihomo-γ-Linolenic Acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid. DGLA is not typically obtained directly from the diet in significant amounts but is elongated from γ-linolenic acid (GLA). Once available within the cell, DGLA can be metabolized by various enzymes, including cyclooxygenases and lipoxygenases, to produce a range of eicosanoids. The specific conversion to this compound is contingent on the action of the 15-lipoxygenase enzyme.

Enzymatic Bioconversion by 15-Lipoxygenase (15-LOX)

The central enzymatic step in the formation of this compound is the oxygenation of DGLA by 15-lipoxygenase (15-LOX). This enzyme incorporates molecular oxygen into the fatty acid backbone, leading to the formation of an unstable hydroperoxy intermediate, 15-hydroperoxyeicosatrienoic acid (15-HPETrE). This intermediate is then rapidly reduced by cellular peroxidases to the more stable hydroxyl derivative, this compound.

Stereospecificity of 15-LOX Action

The action of 15-LOX is highly stereospecific, meaning it produces a specific stereoisomer of the product. In the case of DGLA metabolism, the enzyme predominantly forms the (S) enantiomer at the 15th carbon position, hence the designation this compound. This stereochemical precision is a critical determinant of the biological activity of the resulting molecule. The formation of the S optical isomer of 15-HETE from arachidonic acid, a related fatty acid, further underscores the stereospecific nature of 15-lipoxygenases. nih.gov The precise orientation of the substrate within the enzyme's active site dictates the stereochemistry of the oxygen insertion. pnas.org

Cell Type-Specific Enzymatic Expression and Activity

The production of this compound is localized to specific cell types that express 15-LOX. In humans, there are two main isoforms of 15-LOX: 15-LOX-1 (encoded by the ALOX15 gene) and 15-LOX-2 (encoded by the ALOX15B gene). nih.govpnas.org

15-LOX-1 is highly expressed in eosinophils, reticulocytes, and macrophages. nih.govescholarship.org

15-LOX-2 expression is prominent in epithelial tissues such as the skin, prostate, lung, and cornea. pnas.org

This differential expression means that the capacity to synthesize this compound and related 15-LOX products varies significantly between different tissues and organs. For instance, increased 15-LOX expression has been observed in the bronchial epithelium of individuals with severe asthma. nih.gov Endothelial cells have also been shown to produce 15(S)-HETE, a structurally similar compound, suggesting they may also be a source of this compound. oup.com

| Enzyme | Gene | Key Cell Types/Tissues of Expression |

|---|---|---|

| 15-LOX-1 | ALOX15 | Eosinophils, Reticulocytes, Macrophages |

| 15-LOX-2 | ALOX15B | Epithelial cells (Skin, Prostate, Lung, Cornea) |

Related Hydroxyeicosatrienoic Acid (HETrE) and Hydroxyeicosatetraenoic Acid (HETE) Formation

The metabolism of DGLA by 15-LOX is part of a broader network of pathways involving other polyunsaturated fatty acids. A closely related and more extensively studied pathway is the metabolism of arachidonic acid (AA), a 20-carbon fatty acid with four double bonds.

When 15-LOX acts on arachidonic acid, it produces 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). wikipedia.org The formation of 15(S)-HETE occurs in the same cell types that express 15-LOX. nih.gov

| Substrate | Enzyme | Primary Product |

|---|---|---|

| Dihomo-γ-Linolenic Acid (DGLA) | 15-Lipoxygenase | This compound |

| Arachidonic Acid (AA) | 15-Lipoxygenase | 15(S)-HETE |

| Arachidonic Acid (AA) | 5-Lipoxygenase | 5(S)-HETE |

| Arachidonic Acid (AA) | 12-Lipoxygenase | 12(S)-HETE |

Non-Enzymatic Pathways of this compound Generation

While the primary route for the formation of this compound is enzymatic, non-enzymatic pathways involving the autoxidation of DGLA can also occur, particularly in the context of oxidative stress. Autoxidation is a non-specific process initiated by reactive oxygen species that can lead to the formation of a racemic mixture of hydroperoxy and hydroxy fatty acids, including both the (S) and (R) enantiomers of 15-HETrE. wikipedia.org The non-enzymatic oxidation of arachidonic acid is known to produce a mixture of six monohydroxy fatty acids, including (±)15-HETE. caymanchem.com Therefore, the presence of the (R) isomer of 15-HETrE in a biological sample can be an indicator of non-enzymatic, free radical-mediated lipid peroxidation rather than specific enzymatic activity.

Metabolic Fate and Catabolism of 15 S Hetre

Pathways of Enzymatic Inactivation

The primary route for the biological inactivation of 15(S)-HETE is through oxidation. Several enzymatic pathways are responsible for this conversion, leading to the formation of metabolites with distinct biological activities.

Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The principal enzyme responsible for the catabolism of 15(S)-HETE is the NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). wikipedia.orgwikipedia.org This cytosolic enzyme catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins (B1171923) and hydroxy fatty acids. nih.govnih.gov In the case of 15(S)-HETE, 15-PGDH converts it to its corresponding keto-analogue, 15-oxo-eicosatetraenoic acid (15-oxo-ETE). wikipedia.orgnih.gov This conversion is considered a key inactivation step, as 15-oxo-ETE often possesses different, and sometimes opposing, biological activities compared to 15(S)-HETE. nih.gov Studies in macrophages have confirmed that 15-PGDH is the enzyme responsible for this conversion. nih.govnih.gov

Cytochrome P450 (CYP) Enzymes: Certain cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP1B1, and CYP2S1, can also metabolize 15(S)-HETE to 15-oxo-ETE. wikipedia.org

Other Lipoxygenases: In the skin epidermis, epidermis-type lipoxygenase 3 (eLOX3) can metabolize 15(S)-HETE, yielding 15-oxo-ETE as one of its products. wikipedia.org

β-Oxidation: In alternatively activated (M2) macrophages, 15(S)-HETE can be metabolized through β-oxidation. nih.gov This process involves the shortening of the fatty acid chain and represents a distinct catabolic pathway. Interestingly, the (ω-1)-hydroxylation that occurs for 12(S)-HETE in these cells is absent in the metabolism of 15(S)-HETE, making β-oxidation a more prominent route. nih.gov

| Enzyme/Pathway | Product | Cellular Context | Reference |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 15-oxo-ETE | Macrophages, Lungs | wikipedia.orgnih.govnih.gov |

| Cytochrome P450 (CYP1A1, 1A2, 1B1, 2S1) | 15-oxo-ETE | Various tissues | wikipedia.org |

| Epidermis-type Lipoxygenase 3 (eLOX3) | 15-oxo-ETE | Skin Epidermis | wikipedia.org |

| β-Oxidation | Chain-shortened metabolites | M2 Macrophages | nih.gov |

Further Metabolite Generation and Biological Activities of Downstream Products

Beyond simple inactivation, the metabolism of 15(S)-HETE gives rise to a series of downstream products with their own distinct and potent biological activities. These metabolites play crucial roles in inflammation, cell proliferation, and angiogenesis.

15-oxo-ETE: This major metabolite has significant biological effects, often contrasting with those of its precursor. 15-oxo-ETE is an electrophilic α,β-unsaturated ketone that can form adducts with proteins and glutathione (B108866). wikipedia.orgnih.gov It has been shown to inhibit the proliferation of various cells, including human umbilical vein endothelial cells and several types of cancer cells, suggesting a potential anti-angiogenic and anti-cancer role. wikipedia.orgnih.gov Furthermore, 15-oxo-ETE can activate the Nrf2-regulated antioxidant response and inhibit NF-κB-mediated pro-inflammatory signaling, thereby exerting anti-inflammatory effects. nih.gov

Lipoxins (LXs): 15(S)-HETE is a critical intermediate in the biosynthesis of lipoxins, a class of specialized pro-resolving mediators that are potent anti-inflammatory agents. wikipedia.orgtaylorandfrancis.com The synthesis of lipoxin A₄ (LXA₄) and lipoxin B₄ (LXB₄) can occur through the sequential action of different lipoxygenases. For instance, 5-lipoxygenase (ALOX5) can act on 15(S)-HETE to form 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-diHETE) and subsequently LXA₄ and LXB₄. wikipedia.orgnih.gov This process is a prime example of transcellular biosynthesis, where one cell type generates the 15-LOX product, and a neighboring cell, typically a leukocyte, provides the 5-LOX activity. nih.gov

Eoxins (EXs): In contrast to the anti-inflammatory lipoxins, 15(S)-HETE's precursor, 15(S)-HpETE, can be converted into a series of pro-inflammatory mediators called eoxins. pnas.org The pathway begins with the conversion of 15(S)-HpETE to an unstable epoxide, eoxin A₄ (EXA₄), by 15-lipoxygenase-1. pnas.orgrug.nl EXA₄ is then rapidly converted to eoxin C₄ (EXC₄) by glutathione S-transferases, such as GST P1-1, particularly in airway epithelial cells. nih.govresearchgate.net EXC₄ can be further metabolized to EXD₄ and EXE₄. Eoxins have been found to increase vascular permeability, a key feature of inflammation. pnas.org

| Downstream Product | Precursor | Key Enzymes | Primary Biological Activity | Reference |

| 15-oxo-ETE | 15(S)-HETE | 15-PGDH | Anti-proliferative, Anti-angiogenic, Anti-inflammatory | wikipedia.orgnih.govnih.gov |

| Lipoxin A₄ (LXA₄) | 15(S)-HETE | 5-Lipoxygenase | Anti-inflammatory, Pro-resolving | wikipedia.orgnih.gov |

| Lipoxin B₄ (LXB₄) | 15(S)-HETE | 5-Lipoxygenase | Anti-inflammatory, Pro-resolving | wikipedia.orgnih.gov |

| Eoxin C₄ (EXC₄) | 15(S)-HpETE | 15-LO-1, GSTs | Pro-inflammatory, Increases vascular permeability | pnas.orgnih.gov |

Intracellular Esterification into Membrane Phospholipids (B1166683) and Lipid Droplets

A significant fate of intracellular 15(S)-HETE is its rapid incorporation into the ester lipids of the cell, primarily membrane phospholipids. This process serves as a mechanism for storing the bioactive lipid, potentially terminating its immediate signaling actions while also allowing for its release upon subsequent cellular stimulation.

Research on human polymorphonuclear leukocytes (PMNs) has shown that exogenously supplied 15(S)-HETE is quickly esterified. nih.govnih.gov Within minutes, a substantial portion of the incorporated 15(S)-HETE is found specifically within phosphatidylinositol (PI), while only minor amounts are associated with other phospholipids or neutral lipids like triglycerides. nih.govnih.gov This selective incorporation into PI is distinct from the fate of arachidonic acid, which is more broadly distributed among different lipid classes. nih.gov The 15(S)-HETE is primarily located at the sn-2 position of the phospholipid. wikipedia.org

This esterified pool of 15(S)-HETE is not inert. Upon cell activation by stimuli such as chemotactic peptides or ionophores, the stored 15(S)-HETE can be mobilized and released from the phospholipids. nih.govnih.gov The released 15(S)-HETE can then be further metabolized by other enzymes, such as 5-lipoxygenase, to generate downstream products like 5,15-diHETE and lipoxins. nih.gov The incorporation of 15(S)-HETE into PMN phospholipids has been shown to modulate cellular functions, including inhibiting neutrophil migration across activated endothelium. nih.gov

Transcellular Metabolism and Inter-Cellular Exchange in Research Models

The complete biosynthesis of certain eicosanoids, particularly the more complex di- and tri-hydroxy metabolites, often requires the coordinated action of enzymes located in different cell types. This process, known as transcellular metabolism, involves the transfer of a metabolic intermediate from its cell of origin to an adjacent cell for further processing. 15(S)-HETE and its immediate precursor, 15(S)-HpETE, are key players in these intercellular pathways. wikipedia.org

The generation of lipoxins is a classic example of transcellular metabolism. researchgate.net For instance, a cell rich in 15-lipoxygenase, such as an airway epithelial cell, can produce 15(S)-HpETE or 15(S)-HETE. nih.gov This intermediate can then be transferred to a nearby leukocyte, like a neutrophil, which expresses high levels of 5-lipoxygenase. The neutrophil then utilizes the 15(S)-HETE to produce lipoxins. nih.gov This cooperative exchange allows for the localized production of potent anti-inflammatory mediators at sites of inflammation where different cell types are in close proximity.

Studies using human neutrophils have demonstrated that when these cells are provided with exogenous 15(S)-HETE, they can efficiently produce 5(S),15(S)-diHETE and lipoxins upon stimulation. nih.gov This highlights the capacity of neutrophils to take up and process 15-lipoxygenase products generated by other cells. This intercellular communication is crucial for the regulation of inflammatory responses, enabling a switch from pro-inflammatory to pro-resolving lipid mediator production.

Molecular and Cellular Mechanisms of Action of 15 S Hetre

Intracellular Signal Transduction Pathways

Modulation of Protein Kinase C (PKC) Activation

While direct evidence for 15(S)-Hetre's specific modulation of Protein Kinase C (PKC) activation is limited in the provided search results, related eicosanoids derived from arachidonic acid metabolism, such as 15(S)-HETE, have been implicated in influencing inflammatory signaling pathways that often involve PKC nih.govnih.gov. Further research would be needed to elucidate any direct or indirect effects of this compound on PKC isoforms.

Regulation of Intracellular Calcium Mobilization

Studies have indicated that this compound can influence cellular responses that are often coupled with changes in intracellular calcium levels. For instance, this compound has been shown to inhibit agonist-mediated platelet activation, which is a process heavily reliant on calcium influx and mobilization from intracellular stores caymanchem.com. While the direct mechanism by which this compound affects calcium signaling is not detailed, its role in modulating cellular activation pathways suggests a potential involvement in calcium homeostasis or signaling.

Effects of 15 S Hetre in Preclinical Biological Systems and Models

Modulation of Inflammatory Processes in Animal Models

15(S)-HETE has demonstrated complex and sometimes contradictory roles in the modulation of inflammatory responses in various animal models. Its effects appear to be context-dependent, varying with the specific inflammatory condition and the model system utilized.

Anti-Inflammatory Potential in Murine Colitis Models

In preclinical models of inflammatory bowel disease, 15(S)-HETE has shown modest anti-inflammatory properties. A study investigating the effects of 15-HETE in a dextran (B179266) sodium sulphate (DSS)-induced colitis model in mice reported a slight decrease in the inflammation score upon rectal administration of the compound. nih.gov While the effect was not statistically significant, it suggests a potential, albeit minor, role for 15-HETE in mitigating colonic inflammation. nih.gov In this model, DSS administration induced a pronounced inflammatory response in the colon, characterized by a significant increase in inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), leukotriene B4 (LTB4), and 12-HETE. nih.gov Treatment with 15-HETE was associated with a slight, non-significant reduction in endogenous LTB4 levels. nih.gov

| Murine Colitis Model Study on 15-HETE | |

| Model | Dextran Sodium Sulphate (DSS)-induced colitis in mice |

| Observation | 15-HETE treatment resulted in a slight decrease in the inflammation score. |

| Effect on Inflammatory Mediators | A slight, but not significant, decrease in endogenous Leukotriene B4 (LTB4). |

| Reference | nih.gov |

Role in Obesity-Induced Low-Grade Inflammation in Rodent Models

Obesity is often associated with a state of chronic, low-grade inflammation. In this context, the role of 15(S)-HETE is multifaceted. Research in rodent models has indicated that a high-fat diet can lead to elevated circulating levels of 15-HETE in an ApoE deficient mouse model of inflammation. researchgate.net This increase in 15-HETE is suggested to activate pathways that produce inflammatory molecules, thereby contributing to the inflammatory state associated with obesity. researchgate.net The expression of 12/15-lipoxygenase (12/15-LO), the enzyme responsible for producing 15(S)-HETE, is significantly upregulated in the white epididymal adipocytes of mice fed a high-fat diet. nih.gov This suggests a potential role for the 12/15-LO pathway and its products in promoting inflammation and insulin (B600854) resistance associated with obesity. nih.gov

Regulation of Platelet Function in Ex Vivo and Animal Models

15(S)-HETE has been shown to exert significant regulatory effects on platelet function, with implications for thrombosis and hemostasis. Its actions include the inhibition of platelet aggregation and the modulation of clot formation dynamics.

Inhibition of Platelet Aggregation and Reactivity

Multiple studies have demonstrated the inhibitory effects of 15(S)-HETE on platelet activation and aggregation. In studies using washed human platelets, both 15(S)-HETE and the related compound 15(S)-hydroxyeicosatrienoic acid (15-HETrE) were found to inhibit platelet aggregation induced by collagen. ahajournals.org This inhibition is associated with a reduction in agonist-induced intracellular signaling events, including protein kinase C (PKC) activation, calcium mobilization, and granule secretion. ahajournals.org The inhibitory mechanism of 15(S)-HETE on platelet function has been linked to the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the inhibition of 12-HETE production. ahajournals.org Other research has also shown that 15-HETE can inhibit platelet aggregation stimulated by various agonists such as ADP, epinephrine, and arachidonic acid. nih.gov

Effects on Clot Formation Dynamics

In contrast to its inhibitory effects on platelet aggregation, some evidence suggests that 15(S)-HETE may enhance clot formation. A study utilizing intrinsic rotational thromboelastometry demonstrated that human whole blood clotted faster in the presence of 15-HETE. nih.gov This finding suggests a potential prothrombotic role for 15-HETE, which may be relevant in pathological conditions such as ischemic heart disease where increased levels of 15-HETE have been observed in heart tissue. nih.gov The pro-coagulant potential of 15-LOX products has also been suggested by findings where 15-HETE and its precursor 15-HpETE enhanced whole blood aggregation and thrombin generation in the presence of macrophages. nih.gov

| Effects of 15(S)-HETE on Platelet Function | |

| Effect on Platelet Aggregation | Inhibits collagen-induced platelet aggregation. ahajournals.org |

| Mechanism of Inhibition | Involves activation of PPARα and inhibition of 12-HETE production. ahajournals.org |

| Effect on Clot Formation | Enhances the speed of clot formation in human whole blood. nih.gov |

| Additional Findings | Can enhance thrombin-stimulated platelet aggregation and ADP release at low concentrations. nih.gov |

Role in Neoplastic Processes in Preclinical Cancer Models

The involvement of 15(S)-HETE in cancer is complex, with studies reporting both anti-tumor and pro-tumorigenic activities depending on the cancer type and experimental model.

Research has indicated that 15(S)-HETE can inhibit the growth of various cancer cell lines. This has been observed in cultured human prostate cancer cells (PC-3, LNCaP, and DU145), lung adenocarcinoma A549 cells, and human colorectal cancer cells. wikipedia.org The anti-proliferative effects of 15(S)-HETE may be mediated through its activation of peroxisome proliferator-activated receptor gamma (PPARγ). wikipedia.orgnih.gov In non-small cell lung cancer (NSCLC), both exogenous and endogenously produced 15(S)-HETE have been shown to inhibit cell proliferation and induce apoptosis, likely through the activation of PPARγ. researchgate.net Furthermore, reduced levels of 15-LOXs and their metabolites, including 15(S)-HETE, have been observed in human lung cancer tissue compared to non-tumor tissue, suggesting a potential tumor-suppressive role. nih.gov

Antiproliferative Activities in Androgen-Dependent Prostatic Adenocarcinoma Cells

In vitro studies have demonstrated that 15(S)-HETE possesses antiproliferative properties against androgen-dependent prostate cancer cells. Research focused on the human prostatic adenocarcinoma cell line LNCaP, which is sensitive to androgens, has shown that 15(S)-HETE can inhibit cell growth.

One study reported a dose-dependent inhibitory effect of 15(S)-HETE on the proliferation of LNCaP cells, as measured by [3H]thymidine uptake, a marker of DNA synthesis. The findings indicated that 15(S)-HETE exerted a more potent inhibitory effect on cellular growth when compared to other related polyunsaturated fatty acid metabolites. nih.gov At a concentration of 10µM, 15(S)-HETE inhibited [3H]thymidine uptake in LNCaP cells by 28%. nih.gov The effect of 15(S)-HETE is attributed in part to its role as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that can regulate cell proliferation and differentiation. nih.gov The loss of the enzyme that produces 15(S)-HETE, 15-LOX-2, may contribute to increased cell proliferation in prostate cancer. nih.gov

Modulation of Tumorigenesis in Xenograft Models

The role of 15(S)-HETE in modulating prostate tumorigenesis in vivo has been explored through the analysis of patient-derived xenograft models. Research indicates a complex relationship, with levels of 15(S)-HETE and its synthesizing enzyme, 15-LOX-2, varying between benign and malignant prostate tissues.

Studies have consistently shown that 15-LOX-2 is strongly expressed in benign prostate glandular epithelium, but its expression is significantly reduced or lost in the majority of prostate adenocarcinomas. nih.govnih.gov This loss of expression in cancerous tissue corresponds with a marked reduction or undetectable level of 15(S)-HETE formation in malignant prostate tissue compared to benign tissue from the same glands. nih.gov This suggests that a reduction in 15-HETE may be a critical event in the development or progression of prostate adenocarcinoma. nih.gov

In xenograft models using human prostate cancer cell lines, analysis of arachidonic acid metabolites revealed differences based on androgen dependency. nih.gov One study found that the levels of 15-HETE were higher in xenograft tissues derived from androgen-independent MDA PCa 2a and MDA PCa 2b cells compared to those from the androgen-dependent LNCaP cells. nih.gov Furthermore, analysis of human tissue cores showed that the mean level of 15-HETE in tumor-containing cores was more than double that in normal cores, although this difference did not reach statistical significance. nih.gov These findings suggest a differential role for 15-LOX and its metabolites in the progression of human prostate cancer, which requires further investigation. nih.gov

Contribution to Specific Pathophysiological Conditions in Animal Models

Beyond its role in cancer, 15(S)-HETE has been implicated in several other pathophysiological conditions in various animal models, including pain, metabolic disorders, and rare genetic diseases.

Influence on Pain Modulation in Rodent Models

Preclinical studies in rodent models have identified 15(S)-HETE as a mediator of pain hypersensitivity. In female mice, intrathecal administration of 15(S)-HETE produced a robust and dose-dependent tactile allodynia, a condition where a normally non-painful stimulus is perceived as painful. nih.gov This effect was sustained for up to three days after a single injection at a high dose. nih.gov

This pro-nociceptive activity is linked to the 12/15-lipoxygenase (12/15-LOX) pathway. nih.gov The pain hypersensitivity induced by activation of spinal Toll-like receptor 4 (TLR4), a key receptor in the innate immune system, is associated with 12/15-LOX enzymes. nih.govnih.gov In rodent models, this type of neuropathic-like pain is notably unresponsive to nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The findings suggest that 12/15-LOX enzymes and their metabolites, including 15(S)-HETE, contribute to neuropathic-like pain hypersensitivity in rodents. nih.gov

Association with Lipid Metabolism Dysregulation in Diet-Induced Models

Research using diet-induced animal models has linked 15(S)-HETE to the dysregulation of lipid metabolism, particularly in the context of atherosclerosis. In mice fed a high-fat diet, an event that promotes atherosclerosis, the expression of 12/15-LO is induced in the arteries. researchgate.net This enzyme's arachidonic acid metabolite, 15(S)-HETE, has been shown to play a crucial role in the resulting endothelial dysfunction. researchgate.net

Specifically, 15(S)-HETE induces endothelial barrier permeability. researchgate.net This effect facilitates the transmigration of monocytes/macrophages across the endothelial layer and enhances vascular inflammation, which are critical events in the pathogenesis of atherosclerosis. researchgate.net Furthermore, studies have shown that feeding mice a diet supplemented with 15-HETE is sufficient to induce the production of oxidized lipids. mdpi.com This suggests that dietary intake of 15-HETE can contribute to a pro-inflammatory and pro-atherosclerotic state. mdpi.com

Implications in Primary Hypertrophic Osteoarthropathy (PHO) Preclinical Models

Primary Hypertrophic Osteoarthropathy (PHO) is a rare genetic disorder linked to mutations in the HPGD gene, which encodes the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). plos.org This enzyme is crucial for the degradation of prostaglandins (B1171923), particularly Prostaglandin E2 (PGE2). However, 15-PGDH also metabolizes other lipid mediators, including 15(S)-HETE.

The enzyme 15-PGDH catalyzes the conversion of 15(S)-HETE to its oxidized metabolite, 15-oxo-eicosatetraenoic acid (15-oxo-ETE). mdpi.comnih.gov In the context of PHO, the genetic deficiency of 15-PGDH leads to impaired degradation and chronically elevated levels of its substrates. While elevated PGE2 is the primary driver of the PHO phenotype, the impaired metabolism of 15(S)-HETE is also an inherent consequence of the disease.

A significant challenge in studying the direct role of 15(S)-HETE in PHO is the lack of stable preclinical animal models for the disease. Therefore, while the metabolic pathway of 15(S)-HETE is known to be disrupted in PHO due to 15-PGDH deficiency, the specific contribution of elevated 15(S)-HETE levels to the pathophysiology of PHO has not been elucidated in preclinical models.

Structural Activity Relationship Sar Studies of 15 S Hetre and Its Analogues

Analysis of Stereoisomeric and Positional Analogues (e.g., 15(S)-HETE vs. 15(R)-HETE)

Comparative Biological Activities of Related Eicosanoids

The biological effects of eicosanoids are often highly dependent on their stereochemistry and the precise location of functional groups. Comparing 15(S)-HETE with its stereoisomer, 15(R)-HETE, and other positional isomers reveals critical insights into these structure-activity dependencies.

While both 15(S)-HETE and 15(R)-HETE have been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) with comparable potency, their activities can diverge significantly with other biological targets wikipedia.org. For instance, studies investigating the interaction of HETEs with prostaglandin (B15479496) receptors, particularly the EP1 receptor, have highlighted the critical role of stereochemistry at the C-15 position. In these contexts, the inversion of stereochemistry from the (S) to the (R) configuration at C-15 leads to a substantial reduction in receptor binding affinity and biological potency semanticscholar.orgresearchgate.net. In contrast, when examining the inhibition of 5-lipoxygenation of arachidonic acid, both the (S) and (R) enantiomers of 15-HETE demonstrated similar inhibitory potencies, suggesting that for this specific activity, the orientation of the 15-hydroxyl group may not be critical for receptor-like binding ebi.ac.uk. It is also noteworthy that non-enzymatic oxidation and certain enzymatic processes can generate racemic mixtures of 15-HETEs, comprising both (R) and (S) stereoisomers wikipedia.orgresearchgate.net.

Beyond stereoisomers, other positional isomers of hydroxyeicosatetraenoic acids (HETEs) exhibit distinct biological profiles. For example, various stereoisomers of 11-HETE have been implicated in modulating inflammation, vascular tone, and platelet aggregation, with specific stereoisomers demonstrating potent anti-inflammatory effects ontosight.ai. Furthermore, subterminal HETEs, such as 19(S)-HETE and 19(R)-HETE, are recognized as potent vasodilators of renal preglomerular vessels, with 19(S)-HETE also showing activity in stimulating renal sodium-potassium ATPase and volume absorption caymanchem.com. The stereospecificity of HETE activity is further underscored by findings that the (S) enantiomers of 16- and 17-HETE effectively inhibit ATPase activity, whereas their (R) counterparts exhibit negligible effects physiology.org. Importantly, 15-HETE itself is known to exert anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LO) pathway, thereby reducing the synthesis of pro-inflammatory leukotrienes like LTB4 hmdb.caphysiology.orgcore.ac.uk.

Table 1: Comparative Biological Activities of 15(S)-HETE and its Stereoisomer 15(R)-HETE

| Eicosanoid | Biological Activity/Target | Effect of Stereochemistry (15(R) vs. 15(S)) | Reference |

| 15(S)-HETE | PPARγ activation | Similar potency to 15(R)-HETE | wikipedia.org |

| 15(R)-HETE | PPARγ activation | Similar potency to 15(S)-HETE | wikipedia.org |

| 15(S)-HETE | EP1 receptor binding | Crucial for potency | semanticscholar.orgresearchgate.net |

| 15(R)-HETE | EP1 receptor binding | Substantial reduction in potency | semanticscholar.orgresearchgate.net |

| 15(S)-HETE | 5-lipoxygenation inhibition | No significant difference from 15(R)-HETE | ebi.ac.uk |

| 15(R)-HETE | 5-lipoxygenation inhibition | No significant difference from 15(S)-HETE | ebi.ac.uk |

Identification of Key Structural Features for Biological Activity

The biological activity of 15(S)-HETE is largely dictated by specific structural elements within its molecule. The hydroxyl group at the C-15 position, and particularly its (S) stereochemical configuration, is a critical determinant of its interaction with certain biological targets.

For instance, studies focusing on the EP1 receptor have established that the C-15 position is essential for achieving high potency. An inversion of the stereochemistry at this position, from (S) to (R), results in a significant decrease in the compound's efficacy semanticscholar.orgresearchgate.net. Furthermore, minor modifications, such as methylation at the C-15 position while retaining the (S) configuration, led to only modest reductions in potency at the EP1 receptor, suggesting that the hydroxyl group itself is a key feature, but some steric modifications around it can be tolerated semanticscholar.orgresearchgate.net. The arachidonic acid backbone, characterized by its 20-carbon chain and the specific arrangement of its four double bonds (5Z,8Z,11Z,13E), provides the foundational structure upon which these functional groups exert their effects caymanchem.comwikipedia.org. While not directly pertaining to 15(S)-HETE, SAR studies on related prostaglandins (B1171923) highlight the importance of other structural features, such as the C-1 carboxylic acid group for FP receptor binding and the C-11 hydroxyl group for activity at various prostaglandin receptors semanticscholar.orgresearchgate.net.

Table 2: Key Structural Features and their Impact on 15(S)-HETE Activity

| Structural Feature | Modification/Characteristic | Impact on Activity/Potency | Reference |

| C-15 Hydroxyl Group | Presence | Crucial for potency at EP1 receptor; similar potency for PPARγ activation. | wikipedia.orgsemanticscholar.orgresearchgate.net |

| C-15 Stereochemistry | (S) configuration | High potency at EP1 receptor; similar potency for PPARγ activation; no difference from (R) for 5-LO inhibition. | wikipedia.orgsemanticscholar.orgresearchgate.netebi.ac.uk |

| C-15 Stereochemistry | (R) configuration | Substantial reduction in potency at EP1 receptor; similar potency for PPARγ activation; no difference from (S) for 5-LO inhibition. | wikipedia.orgsemanticscholar.orgresearchgate.netebi.ac.uk |

| C-15 Position | Methylation (maintaining S) | Minor reduction in potency at EP1 receptor. | semanticscholar.orgresearchgate.net |

| C-15 Position | Oxidation to ketone | Forms 15-oxo-ETE, which retains biological activity (e.g., inhibits endothelial cell proliferation) via a different mechanism. | acs.orgnih.govnih.gov |

| Arachidonic Acid Backbone | 20-carbon chain, 4 double bonds | Provides the foundational structure for biological activity. | caymanchem.comwikipedia.org |

Research on Chemically Modified 15(S)-Hetre Derivatives for Enhanced Specificity

Research into the metabolism and chemical modification of 15(S)-HETE has yielded derivatives with distinct biological activities and potential for enhanced specificity.

A primary metabolic transformation of 15(S)-HETE involves its oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE) acs.orgnih.govnih.gov. This metabolite retains biological relevance, notably demonstrating an ability to inhibit endothelial cell proliferation acs.orgnih.gov. The presence of an α,β-unsaturated ketone moiety in 15-oxo-ETE confers it with electrophilic properties, suggesting a mechanism of action that differs from its parent compound nih.gov. Further metabolic processing can involve conjugation of 15-oxo-ETE with glutathione (B108866), leading to the formation of various adducts wikipedia.orgnih.gov.

In terms of synthetic modifications, studies have indicated that minor alterations, such as the methylation of the C-15 position while preserving the (S) stereochemistry, resulted in only slight decreases in potency at the EP1 receptor semanticscholar.orgresearchgate.net. This suggests a degree of structural tolerance that could be exploited in the design of analogues. Moreover, research into other HETE isomers, such as 11-HETE, indicates that specific stereoisomers can be identified or engineered to achieve enhanced or diminished biological responses, offering a pathway for developing compounds with improved target specificity ontosight.ai. The influence of enzymatic modifications on eicosanoid profiles is also evident; for instance, aspirin-induced acetylation of cyclooxygenase-2 (COX-2) alters its enzymatic output, favoring the production of the 15(R)-HETE isomer over the 15(S)-HETE isomer researchgate.net.

Compound List:

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE)

15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE)

15(R,S)-HETEs

11-HETE

19(S)-HETE

19(R)-HETE

16-HETE

17-HETE

5-oxo-15-HETE

15-oxo-eicosatetraenoic acid (15-oxo-ETE)

Leukotriene B4 (LTB4)

Prostaglandin E2 (PGE2)

Prostaglandin F2α (PGF2α)

Prostaglandin D2 (PGD2)

Prostaglandin E1 (PGE1)

5-lipoxygenase (5-LO)

15-lipoxygenase (15-LO)

15-hydroxyprostaglandin dehydrogenase (15-PGDH)

Peroxisome proliferator-activated receptor gamma (PPARγ)

EP1 receptor

Arachidonic acid

Analytical Methodologies for 15 S Hetre Quantification in Research

Sample Preparation Techniques for Biological Matrices

Proper sample preparation is a critical prerequisite for the accurate measurement of 15(S)-HETE. The primary goals are to isolate the analyte from complex biological matrices like plasma, serum, tissues, and cell culture supernatants, minimize degradation, and remove interfering substances. thermofisher.com

The extraction of 15(S)-HETE from biological samples is a crucial step to concentrate the analyte and remove interfering components. mdpi.com Several methods are employed, with Solid Phase Extraction (SPE) being a widely adopted and effective technique.

Solid Phase Extraction (SPE): This technique separates compounds based on their physical and chemical properties as they interact with a solid stationary phase. thermofisher.com For 15(S)-HETE and other oxylipins, reversed-phase SPE cartridges, such as those containing C18 (octadecylsilyl) silica, are commonly used. caymanchem.comthermofisher.com The general workflow involves:

Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water).

Loading: The acidified biological sample (e.g., plasma or tissue homogenate) is loaded onto the cartridge. 15(S)-HETE and other lipids bind to the nonpolar C18 sorbent, while polar components like salts are washed away.

Washing: The cartridge is washed with a weak solvent to remove any remaining polar and moderately nonpolar impurities.

Elution: 15(S)-HETE is eluted from the cartridge using an organic solvent, such as ethyl acetate (B1210297) or methanol. detroitrandd.com

This process effectively cleans up the sample, reduces matrix effects, and concentrates the analyte, thereby improving the sensitivity and reliability of subsequent analyses by liquid chromatography-mass spectrometry (LC-MS). thermofisher.com

Other extraction methods include:

Protein Precipitation: This involves adding an organic solvent like acetonitrile (B52724) to the sample (e.g., plasma) to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the lipids can be collected.

Liquid-Liquid Extraction (LLE): LLE is another common method where the sample is mixed with an immiscible organic solvent. mdpi.com The lipids, including 15(S)-HETE, partition into the organic layer, which is then collected and dried before analysis.

The chemical stability of polyunsaturated fatty acid metabolites like 15(S)-HETE is a major concern during sample handling and storage. Non-enzymatic lipid peroxidation can lead to the artificial formation or degradation of the analyte, compromising the accuracy of the results. mdpi.com

Storage Conditions: To prevent degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection. mdpi.com Biological fluids like blood should be collected and stored on ice before processing. mdpi.com Long-term storage of all samples is recommended at -80°C, as degradation can occur even at -20°C. mdpi.com It is also critical to avoid repeated freeze-thaw cycles. mdpi.com Studies have shown that even short-term storage of whole blood at room temperature can significantly alter the levels of several oxylipins, including a reduction in 15-HETE. mdpi.com

Role of Antioxidants: While not always explicitly detailed for 15(S)-HETE sample preparation in every protocol, the addition of antioxidants to samples can be a crucial step to prevent auto-oxidation. Antioxidants quench free radicals that can initiate the non-enzymatic peroxidation of arachidonic acid and other polyunsaturated fatty acids, which could artificially generate HETEs. The choice and concentration of antioxidant must be carefully considered to avoid interference with the analytical method. The impact of storage temperature is a critical factor, with lower temperatures significantly slowing the degradation of antioxidant compounds and preserving the integrity of the sample. nih.govmdpi.commdpi.com

Advanced Chromatographic and Spectrometric Approaches

Following sample preparation, highly sensitive and specific analytical techniques are required for the precise quantification of 15(S)-HETE. The most common methods in research are based on mass spectrometry and immunoassays.

UHPLC-MS/MS is the gold standard for the quantification of oxylipins, including 15(S)-HETE. nih.gov This method offers high sensitivity, specificity, and the ability to distinguish between different isomers.

The technique involves:

Chromatographic Separation (UHPLC): The sample extract is injected into a UHPLC system. A key challenge is the separation of various HETE isomers (e.g., regioisomers like 5-HETE, 12-HETE, and stereoisomers like 15(S)-HETE and 15(R)-HETE). nih.gov Chiral chromatography columns are necessary to separate the S and R enantiomers, which is crucial as they are often formed through different enzymatic pathways and can have distinct biological activities. nih.govresearchgate.net The use of UHPLC provides rapid and robust separation, with minimal shifts in retention times even after analyzing hundreds of samples. nih.gov

Ionization and Mass Analysis (MS/MS): As the separated compounds elute from the UHPLC column, they are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The mass spectrometer then isolates the precursor ion for 15(S)-HETE (m/z 319.23) and fragments it. nih.gov Specific product ions are then detected and quantified. nih.gov This process, known as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), provides exceptional specificity, allowing for accurate quantification even in complex biological matrices. nih.govbiorxiv.org A stable isotope-labeled internal standard, such as [²H₈]-15(S)-HETE, is typically added to the sample at the beginning of the preparation process to correct for any analyte loss during extraction and for variations in instrument response. nih.govresearchgate.net

Table 1: Example Parameters for UHPLC-MS/MS Analysis of HETEs

| Parameter | Description |

| Chromatography | Chiral UHPLC |

| Ionization Mode | Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) |

| Precursor Ion (M⁻) | m/z 319.23 for HETEs |

| Internal Standard | [²H₈]-15(S)-HETE (m/z 327.27) |

| Detection Mode | Parallel Reaction Monitoring (PRM) |

| Quantification | Based on the most intense product ion for each HETE with high mass accuracy (e.g., ±1.5 ppm) |

| Data sourced from Mazaleuskaya et al., 2017. nih.gov |

Immunoassays, particularly competitive ELISAs, provide a high-throughput and cost-effective alternative to mass spectrometry for quantifying 15(S)-HETE. mybiosource.comcaymanchem.com These kits are widely available for research purposes and can be used with various sample types, including plasma, serum, urine, and tissue homogenates. caymanchem.commybiosource.comkrishgen.com

The principle of a competitive ELISA for 15(S)-HETE is as follows:

A microtiter plate is pre-coated with an antibody specific to 15(S)-HETE.

The sample containing an unknown amount of 15(S)-HETE is added to the wells along with a fixed amount of enzyme-conjugated 15(S)-HETE (a tracer). caymanchem.com

The 15(S)-HETE from the sample and the enzyme-conjugated 15(S)-HETE compete for the limited number of antibody binding sites. mybiosource.com

After an incubation period, the plate is washed to remove unbound components.

A substrate is added, which reacts with the enzyme on the bound tracer to produce a colored product. mybiosource.com

The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of 15(S)-HETE in the original sample. mybiosource.com A standard curve is generated using known concentrations of 15(S)-HETE to interpolate the concentration in the unknown samples. mybiosource.com

While ELISAs are sensitive and convenient, they can be susceptible to cross-reactivity with structurally similar molecules. It is essential to consult the manufacturer's data on the specificity and cross-reactivity profile of the antibody used in the kit. caymanchem.com

Table 2: Typical Performance Characteristics of a 15(S)-HETE ELISA Kit

| Parameter | Value |

| Assay Type | Competitive ELISA |

| Sample Types | Serum, plasma, cell culture supernatants, tissue homogenate |

| Assay Range | 78-10,000 pg/ml |

| Sensitivity | ~185 pg/ml |

| Cross-Reactivity (15(R)-HETE) | < 0.1% |

| Cross-Reactivity (12(S)-HETE) | < 0.05% |

| Data compiled from commercially available research ELISA kits. mybiosource.comcaymanchem.com |

Quantitative Profiling Strategies for Oxylipin Analysis in Preclinical Research

Oxylipin profiling utilizes UHPLC-MS/MS to simultaneously identify and quantify a broad spectrum of metabolites from different enzymatic pathways (cyclooxygenase, lipoxygenase, and cytochrome P450). nih.gov This allows researchers to assess the flux through various metabolic pathways and identify shifts in the entire oxylipin network that may be associated with a particular disease or treatment. nih.govmedrxiv.org For instance, analyzing the ratio of 15(S)-HETE to other eicosanoids can provide insights into the relative activity of different lipoxygenase or cyclooxygenase enzymes. A comprehensive and robust oxylipin profiling method is vital for advancing research into the roles of these regulatory lipids in health and disease. nih.gov

Interactions of 15 S Hetre with Other Biological Networks

Cross-Talk with Other Eicosanoid Pathways (e.g., Lipoxins, Eoxins, Resolvins)

15(S)-HETE serves as a critical node in the eicosanoid metabolic network, acting as a precursor and intermediate for several other bioactive lipids. Its production and subsequent conversion are tightly linked with pathways that generate both pro-inflammatory and pro-resolving mediators. The enzyme 15-lipoxygenase-1 (15-LOX-1), a primary source of 15(S)-HETE, is also instrumental in producing lipoxins, resolvins, and protectins, which are key players in the resolution of inflammation. nih.govnih.gov

A pivotal aspect of this cross-talk is the role of 15(S)-HETE as a direct precursor in the biosynthesis of lipoxins, a class of specialized pro-resolving mediators (SPMs). nih.govtaylorandfrancis.com This conversion often occurs through a process known as transcellular metabolism, where 15(S)-HETE produced by one cell type (e.g., epithelial cells) is transferred to a neighboring cell (e.g., a leukocyte) that expresses 5-lipoxygenase, which then completes the synthesis of lipoxins like Lipoxin A4 and Lipoxin B4. nih.govresearchgate.net Similarly, aspirin-acetylated cyclooxygenase-2 (COX-2) can convert arachidonic acid to 15(R)-HETE, which is then transformed by 5-LOX into 15-epi-lipoxins, or aspirin-triggered lipoxins (ATLs), potent anti-inflammatory molecules. nih.govnih.gov

Furthermore, the precursor of 15(S)-HETE, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), can be converted into eoxins, which are pro-inflammatory mediators. wikipedia.orgpnas.org This highlights the dichotomous potential of the 15-LOX pathway, capable of generating molecules that can either promote or resolve inflammation. The fate of 15(S)-HETE and its precursor is therefore a critical determinant of the inflammatory outcome.

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) also represents a point of intersection. This enzyme not only oxidizes 15(S)-HETE to its keto-metabolite 15-oxo-ETE but is also known to inactivate other eicosanoids, including Lipoxin A4 and Resolvin E1. nih.govnih.gov This shared metabolic pathway suggests a competitive interaction that could influence the bioavailability and signaling duration of these various lipid mediators.

| Eicosanoid Pathway | Interaction with 15(S)-HETE | Key Enzymes Involved | Outcome of Interaction |

| Lipoxins | 15(S)-HETE is a key precursor for Lipoxin A4 and Lipoxin B4. nih.govtaylorandfrancis.com | 15-Lipoxygenase (15-LOX), 5-Lipoxygenase (5-LOX) | Generation of pro-resolving mediators. nih.gov |

| Aspirin-Triggered Lipoxins (ATLs) | 15(R)-HETE (epimer of 15(S)-HETE) is a precursor for ATLs. nih.gov | Cyclooxygenase-2 (COX-2) + Aspirin, 5-Lipoxygenase (5-LOX) | Production of potent anti-inflammatory mediators. nih.gov |

| Eoxins | The precursor, 15(S)-HpETE, is converted to eoxins. wikipedia.orgpnas.org | 15-Lipoxygenase-1 (15-LOX-1) | Formation of pro-inflammatory mediators. wikipedia.org |

| Resolvins | 15-LOX-1, which produces 15(S)-HETE, also generates resolvins from omega-3 fatty acids. nih.gov 15-PGDH metabolizes both 15(S)-HETE and Resolvin E1. nih.gov | 15-Lipoxygenase-1 (15-LOX-1), 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Shared enzymatic pathways suggesting potential for regulatory cross-talk. nih.govnih.gov |

Interplay with Cytokine and Chemokine Signaling Pathways

15(S)-HETE demonstrates a complex and often context-dependent relationship with cytokine and chemokine signaling, which are central to orchestrating immune responses and inflammation. The expression of 15-lipoxygenase, the key enzyme for 15(S)-HETE synthesis, is itself under the control of specific cytokines. For instance, the Th2 cytokine Interleukin-4 (IL-4) is a potent inducer of 15-lipoxygenase expression in human monocytes, while the Th1 cytokine Interferon-gamma (IFN-γ) can inhibit this induction. pnas.org

Conversely, 15(S)-HETE and its metabolic pathway can modulate the production and action of cytokines and chemokines. In human lung macrophages, inhibition of the 15-LOX pathway leads to a downregulation in the production of chemokines. nih.gov In contrast, overexpression of 15-LOX-2 in monocyte-derived macrophages has been shown to enhance the secretion of the chemokines CCL2 and CXCL10. nih.gov

15(S)-HETE can also exert inhibitory effects on cell migration triggered by inflammatory signals. It has been shown to be a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across endothelial cells that have been activated by pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This effect appears to be mediated by attenuating the responsiveness of neutrophils to endothelial cell-derived platelet-activating factor (PAF). nih.gov

However, 15(S)-HETE can also promote the expression of certain inflammatory mediators. In human retinal microvascular endothelial cells, 15(S)-HETE induces the expression of the pro-angiogenic chemokine Interleukin-8 (IL-8) through the activation of the Jak2-STAT-5B signaling pathway. ashpublications.org Furthermore, both 15-HETE and its counterpart 12-HETE have been implicated in promoting vascular smooth muscle cell migration through a mechanism involving CREB-mediated Interleukin-6 (IL-6) expression. mdpi.com

| Cytokine/Chemokine | Effect on 15(S)-HETE Pathway | Effect of 15(S)-HETE on Cytokine/Chemokine | Cellular Context |

| Interleukin-4 (IL-4) | Induces 15-lipoxygenase expression. pnas.org | - | Human Monocytes. pnas.org |

| Interferon-gamma (IFN-γ) | Inhibits IL-4-induced 15-lipoxygenase expression. pnas.org | - | Human Monocytes. pnas.org |

| CCL2, CXCL10 | - | 15-LOX-2 overexpression enhances secretion. nih.gov | Human Monocyte-Derived Macrophages. nih.gov |

| Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α) | - | Inhibits neutrophil migration across endothelium activated by these cytokines. nih.gov | Human Neutrophils, Endothelial Cells. nih.gov |

| Interleukin-8 (IL-8) | - | Induces expression via Jak2-STAT-5B pathway. ashpublications.org | Human Retinal Microvascular Endothelial Cells. ashpublications.org |

| Interleukin-6 (IL-6) | - | Promotes expression via CREB. mdpi.com | Vascular Smooth Muscle Cells. mdpi.com |

Influence on Gene Expression and Transcriptional Regulation

15(S)-HETE exerts significant influence on cellular function by modulating the activity of various transcription factors and signaling pathways, thereby altering gene expression profiles. One of the key mechanisms is its interaction with nuclear receptors, particularly the peroxisome proliferator-activated receptor gamma (PPAR-γ). wikipedia.orgoup.com Activation of PPAR-γ by 15(S)-HETE can regulate a wide array of genes involved in inflammation, metabolism, and cell differentiation. researchgate.net

The signaling cascades initiated by 15(S)-HETE often converge on specific transcription factors. In human retinal microvascular endothelial cells, 15(S)-HETE-induced angiogenesis involves the activation of Activating Transcription Factor-2 (ATF-2) through a Src-Rac1-MEK1-JNK1 signaling pathway. nih.gov Furthermore, the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway is another critical target. 15(S)-HETE stimulates the tyrosine phosphorylation of Jak2, leading to the activation of STAT-5B, which in turn binds to the promoter of the IL-8 gene to induce its expression. ashpublications.org

The metabolite of 15(S)-HETE, 15-oxoETE, has also been shown to modulate gene expression by targeting key inflammatory transcription factors. 15-oxoETE can up-regulate antioxidant response element (ARE) genes, which are under the transcriptional control of Nuclear factor erythroid 2-related factor 2 (Nrf2), and it can inhibit pro-inflammatory signaling mediated by Nuclear Factor-kappa B (NF-κB). nih.gov

A reciprocal regulatory relationship has been identified between the 15-LOX/15-HETE pathway and Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.gov Hypoxia-induced upregulation of 15-LOX and 15-HETE is partly mediated by HIF-1α, while 15-HETE itself can induce the expression and transcriptional activity of HIF-1α, forming a positive feedback loop that promotes cell survival under hypoxic conditions. nih.gov Additionally, 15(S)-HETE has been found to up-regulate the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels, contributing to its anti-apoptotic effects in pulmonary artery smooth muscle cells. nih.gov The expression of the 15-LOX-1 gene itself is subject to complex transcriptional and epigenetic regulation, including control by STAT6 and histone modifications. researchgate.netnih.govresearchgate.net

| Transcription Factor / Signaling Pathway | Effect of 15(S)-HETE or its Metabolites | Downstream Gene/Process Affected | Reference |

| PPAR-γ | Direct binding and activation. wikipedia.orgoup.com | Regulation of inflammatory and metabolic genes. | researchgate.net |

| ATF-2 | Activation via Src-Rac1-MEK1-JNK1 pathway. nih.gov | Angiogenesis (cell migration and tube formation). | nih.gov |

| Jak2/STAT-5B | Activation of phosphorylation cascade. ashpublications.org | IL-8 gene expression. | ashpublications.org |

| Nrf2 | Upregulation by 15-oxoETE. nih.gov | Antioxidant response element (ARE) genes. | nih.gov |

| NF-κB | Inhibition by 15-oxoETE. nih.gov | Pro-inflammatory genes. | nih.gov |

| HIF-1α | Positive feedback loop; 15-HETE induces expression and activity. nih.gov | Anti-apoptosis, cell survival under hypoxia. | nih.gov |

| iNOS | Upregulates protein and mRNA expression. nih.gov | Nitric oxide production, anti-apoptosis. | nih.gov |

Future Research Directions and Unanswered Questions

Elucidation of Novel Receptors and Binding Partners for 15(S)-Hetre

While this compound is known to inhibit 5-LO and influence platelet signaling, potentially via PPAR activation, the specific cellular receptors or protein targets responsible for its broader biological activities are not fully characterized researchgate.netahajournals.orgnih.govebi.ac.uknih.govnih.gov. Future research should employ advanced proteomic techniques, such as affinity chromatography coupled with mass spectrometry, and yeast two-hybrid screening to systematically identify direct binding partners. This will be crucial for understanding the molecular mechanisms underlying its diverse physiological effects.

Comprehensive Mapping of this compound-Mediated Signaling Cascades

The observed effects of this compound on cellular processes like platelet activation, including the modulation of calcium mobilization and granule secretion, point to intricate intracellular signaling cascades researchgate.netahajournals.orgnih.govebi.ac.uk. Further research is needed to map these pathways in detail. Employing transcriptomic and proteomic analyses, alongside phosphoproteomic studies, can help identify key signaling intermediates and kinases. A thorough understanding of these cascades is essential for deciphering how this compound orchestrates cellular responses.

Role of this compound in Cellular and Tissue Homeostasis Beyond Known Pathways

Current investigations highlight this compound's involvement in inflammation and platelet function caymanchem.comglpbio.comlipidmaps.orgwikipedia.orgresearchgate.netahajournals.orgnih.govebi.ac.uk. Given its status as a metabolite in humans and mice, it is plausible that this compound plays a broader role in maintaining cellular and tissue homeostasis nih.govmedchemexpress.com. Future studies should explore its potential functions in processes such as cell differentiation, apoptosis, or metabolic regulation across various cell types and tissues, particularly in the context of chronic diseases or developmental biology. Investigating its presence and activity in different physiological and pathological conditions could reveal these previously unrecognized roles.

Development of Advanced In Vivo Models for Mechanistic Studies

While in vitro studies have provided foundational insights, the development of sophisticated in vivo models is paramount for a comprehensive understanding of this compound's physiological and pathophysiological roles. This includes the creation of genetically modified animal models, such as those with knockout or overexpression of enzymes involved in this compound synthesis or metabolism. Additionally, models allowing for conditional or inducible manipulation of this compound levels would be invaluable for dissecting its temporal and tissue-specific effects within complex biological systems, such as those modeling inflammatory or cardiovascular diseases umich.edunih.gov.

Integration of this compound Research into Systems Biology and Omics Approaches

To fully grasp the systemic impact of this compound, its integration into comprehensive systems biology frameworks is necessary. This involves combining metabolomic data with transcriptomic, proteomic, and epigenomic datasets to construct detailed models of its regulatory networks. Such integrated approaches can elucidate how this compound interacts with other biological molecules and pathways to influence complex phenotypes, including inflammatory responses and headache susceptibility nih.govnih.govresearchgate.net.

Identification of Novel Therapeutic Research Targets based on this compound Pathways

The known activities of this compound, such as its inhibition of 5-LO and its influence on platelet signaling, suggest potential therapeutic applications caymanchem.comglpbio.comlipidmaps.orgwikipedia.orgresearchgate.netahajournals.orgnih.govebi.ac.uk. Future research should focus on identifying specific molecular targets within the pathways modulated by this compound that could serve as novel points for therapeutic intervention. For instance, a deeper understanding of the precise PPAR subtypes activated by this compound could lead to the development of more selective agonists or antagonists. Similarly, further investigation into its role in pain modulation, such as its association with headache frequency, might uncover novel targets for pain management strategies nih.govresearchgate.net.

Compound Name Table:

| Compound Name |

| This compound |

| This compound |

| This compound |

| 15(S)-HETE |

| 15-HETE |

| 15-HETrE |

| DGLA (dihomo-γ-linolenic acid) |

| 15(S)-HpETE |

| 12(S)-HETrE |

| 12(S)-HETE |

| 15(R)-HETE |

| 15-oxo-ETE |

| 5(S),15(S)-diHETE |

| 5-oxo-15(S)-HETE |

| LXA4 (Lipoxin A4) |

| LXB4 (Lipoxin B4) |

| EXA4 (Eoxin A4) |

| EXC4 (Eoxin C4) |

| 15-epi-LXs |

| RvE1 |

| RvE2 |

| 12(S)-LOX (12(S)-lipoxygenase) |

| 15-LOX (15-lipoxygenase) |

| 5-LOX (5-lipoxygenase) |

| PPARα (Peroxisome proliferator-activated receptor alpha) |

| PPARβ (Peroxisome proliferator-activated receptor beta) |

| PPARγ (Peroxisome proliferator-activated receptor gamma) |

| 13-HODE (13(S)-hydroxyoctadecadienoic acid) |

| 15-HEPE (15(S)-hydroxyeicosapentaenoic acid) |

| 17-HDHA (17(S)-hydroxydocosahexaenoic acid) |

| 5-HETE (5(S)-hydroxyeicosatetranoic acid) |

| 5-oxo-ETE (5-oxo-eicosatetranoic acid) |

| LTA (Leukotriene) |

| CysLT2R (Cysteinyl leukotriene receptor 2) |

| SPM (Specialized proresolving mediators) |

| RvD4 |

| 18(R)-HEPE (18(R)-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid) |

| GPR32 (Chemerin receptor 23) |

| TP (Thromboxane receptor) |

| DP (Prostaglandin D2 receptor) |

| EP (Prostaglandin E receptors) |

| IP (Prostacyclin receptor) |

| GPR31 (G-protein-coupled receptor 31) |

| COX-1 (Cyclooxygenase-1) |

| PUFAs (Polyunsaturated fatty acids) |

| cPLA2 (Cytosolic phospholipase A2) |

| EPA (Eicosapentanoic acid) |

| DPA (Docosapentaenoic acid) |

| DHA (Docosahexaenoic acid) |

| AA (Arachidonic acid) |

| TxA (Thromboxane) |

| PG (Prostaglandin) |

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways modulated by 15(S)-HETrE in platelet function, and how are these pathways experimentally validated?

- Methodological Answer : this compound is implicated in the adenylate cyclase (AC)/cAMP/protein kinase A (PKA) signaling cascade. To validate this, researchers use platelet-rich plasma (PRP) assays with cAMP-specific ELISA kits to measure intracellular cAMP levels post-treatment. Parallel experiments with PKA inhibitors (e.g., H-89) confirm pathway specificity. Western blotting for phosphorylated VASP (a PKA substrate) provides additional mechanistic evidence .

- Key Data : In murine models, this compound increased cAMP levels by ~300% compared to controls, correlating with reduced platelet aggregation .

Q. How can researchers accurately quantify this compound levels in biological samples, and what analytical techniques minimize cross-reactivity with structurally similar eicosanoids?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. To reduce cross-reactivity:

- Use reverse-phase C18 columns with gradient elution (mobile phase: methanol/water with 0.1% acetic acid).

- Employ stable isotope-labeled internal standards (e.g., d8-15(S)-HETrE) for calibration.

- Validate specificity via fragmentation patterns (e.g., m/z transitions specific to this compound) .

Advanced Research Questions

Q. What experimental models are most suitable for studying the anti-thrombotic effects of this compound, and how do species-specific differences impact translational relevance?

- Methodological Answer :

- In vivo : Laser-induced thrombosis models in murine cremaster arteries, where real-time intravital microscopy tracks platelet accumulation and fibrin formation. Mice are preferred due to genetic tractability (e.g., GPCR knockout strains) .

- In vitro : Microfluidic devices simulating shear stress in human blood vessels. Species differences in GPCR expression (e.g., murine vs. human GPR31 homologs) require cross-validation using humanized models or primary human endothelial cells .

- Data Contradiction : While murine studies show robust anti-thrombotic effects, human platelet responses vary due to polymorphisms in GPCR signaling components.

Q. How do researchers address contradictions in this compound’s roles across physiological contexts (e.g., pro-metastatic vs. neuroprotective effects)?

- Methodological Answer : Context-dependent effects are analyzed via:

- Tissue-specific knockout models (e.g., endothelial-specific vs. neuronal Cre lines) to isolate signaling pathways.

- Multi-omics integration : RNA-seq and lipidomic profiling in cancer vs. neural tissues identify divergent downstream targets (e.g., PPARγ activation in neurons vs. integrin upregulation in cancer cells) .

- Dose-response studies to differentiate homeostatic vs. pathological concentrations (e.g., nM vs. µM ranges) .

Q. What methodological challenges exist in identifying the receptor for this compound, and what strategies overcome these limitations?

- Methodological Answer :

- Challenge : Orphan GPCRs (e.g., GPR31) lack confirmed ligands.

- Strategies :

- Radioligand binding assays with tritiated this compound and membrane fractions from GPCR-overexpressing HEK293 cells.

- CRISPR-Cas9 screens to identify receptors whose knockout abolishes this compound-induced cAMP production.

- Computational docking (e.g., molecular dynamics simulations) to predict binding pockets in candidate GPCRs .

Data Analysis & Reproducibility

Q. How should researchers handle variability in this compound’s effects due to experimental conditions (e.g., oxygen tension, lipid matrix composition)?

- Methodological Answer :

- Standardize protocols using controlled hypoxia chambers (e.g., 5% O₂ for vascular studies).

- Use synthetic lipid vesicles to mimic physiological membranes and reduce batch-to-batch variability in cell-based assays .

- Report raw data with measurement uncertainties (e.g., ±SEM for LC-MS/MS quantification) and share datasets via repositories like MetaboLights .

Q. What statistical approaches are recommended for analyzing dose-dependent and time-resolved effects of this compound in complex systems?

- Methodological Answer :

- Non-linear regression (e.g., sigmoidal curve fitting for EC₅₀ calculations).

- Mixed-effects models to account for inter-subject variability in longitudinal studies.

- Principal component analysis (PCA) for multi-parametric datasets (e.g., lipidomics + transcriptomics) .

Ethical & Reporting Standards

- Data Transparency : All novel synthetic protocols for this compound analogs must include NMR, HRMS, and purity data (>95%) in supplementary materials .

- Animal Studies : Adhere to ARRIVE guidelines for reporting in vivo experiments, including randomization and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.